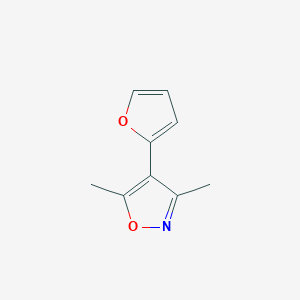![molecular formula C9H6N2O6 B15207338 2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B15207338.png)
2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid is a complex organic compound featuring a benzoxazole ring substituted with a nitro group and a hydroxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitrobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
科学的研究の応用
2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes.
類似化合物との比較
2-Hydroxy-4-nitrobenzoic acid: Shares the hydroxy and nitro functional groups but lacks the benzoxazole ring.
Benzoxazole derivatives: Compounds like 2-aminobenzoxazole and 2-methylbenzoxazole share the benzoxazole core but differ in their substituents.
Uniqueness: 2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid is unique due to the combination of the benzoxazole ring with the hydroxyacetic acid moiety and the nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H6N2O6 |
|---|---|
分子量 |
238.15 g/mol |
IUPAC名 |
2-hydroxy-2-(2-nitro-1,3-benzoxazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H6N2O6/c12-7(8(13)14)4-2-1-3-5-6(4)10-9(17-5)11(15)16/h1-3,7,12H,(H,13,14) |
InChIキー |
ZQUUZETYQHQPKX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)[N+](=O)[O-])C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid](/img/structure/B15207257.png)
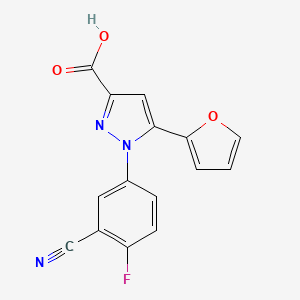
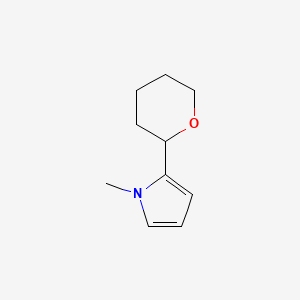

![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
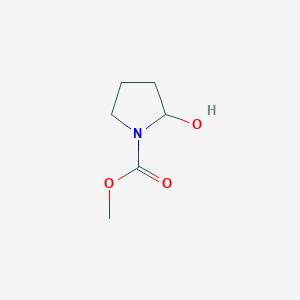
![4-(Methylthio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207286.png)


![Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine](/img/structure/B15207297.png)
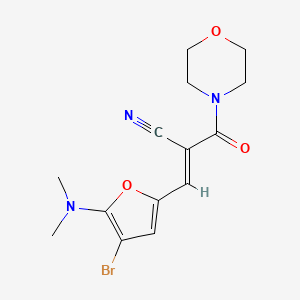
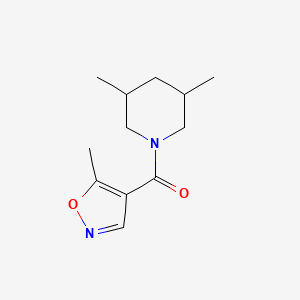
![1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207312.png)
